molecular formula C14H13N5O2 B13087252 Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B13087252
M. Wt: 283.29 g/mol
InChI Key: XCBIDOKUYQPEQW-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 64440-99-9) is a chemical compound with the molecular formula C14H13N5O2, supplied for research and development purposes . This compound features the pyrrolo[2,1-f][1,2,4]triazine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry, particularly in the development of targeted kinase inhibitors for cancer therapy . The pyrrolo[2,1-f][1,2,4]triazine core is recognized for its ability to form key hydrogen bonds and interactions with the kinase domain, contributing to inhibitor selectivity and potency . This specific molecular framework is an integral component of several approved therapeutics, underscoring its value in drug discovery . Researchers may investigate this compound as a key intermediate or building block in the synthesis of potential small-molecule inhibitors targeting dysregulated kinases in various diseases. As with all compounds of this nature, proper handling procedures should be observed. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C14H13N5O2/c1-2-21-14(20)10-7-12-13(16-9-17-19(12)8-10)18-11-3-5-15-6-4-11/h3-9H,2H2,1H3,(H,15,16,17,18)

InChI Key

XCBIDOKUYQPEQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=NC=N2)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

N-Amination of Pyrrole Derivatives

  • The precursor pyrrole derivatives, such as 1-amino-5-ethylpyrrole-2-carbonitrile, are typically prepared by N-amination of pyrrole-2-carboxaldehyde derivatives.
  • Amination reagents include O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine , which facilitate the introduction of the amino group on the pyrrole nitrogen.
  • Hydroxylamine-O-sulfonic acid is also used for similar transformations, converting aldehyde functionalities to nitriles post-amination.

Cyclization to Form the Pyrrolo[2,1-f]triazine Core

  • Cyclization involves reacting the N-aminated pyrrole intermediates with amidine reagents or other nitrogen-containing electrophiles under base-catalyzed conditions .
  • This step typically requires elevated temperatures and polar aprotic solvents such as dimethylformamide (DMF) to promote ring closure and formation of the fused triazine ring system.
  • The cyclization converts nitrile or amide functionalities into the triazine ring, completing the heterocyclic core.

Multi-Step Synthesis Route Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 N-Amination O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine; hydroxylamine-O-sulfonic acid 1-amino-5-ethylpyrrole-2-carbonitrile
2 Conversion of aldehyde to nitrile Hydroxylamine derivatives, base Pyrrole-2-carbonitrile intermediate
3 Cyclization Amidine reagents, base, DMF, elevated temperature Pyrrolo[2,1-f]triazine core formation
4 Amino substitution 4-aminopyridine, nucleophilic substitution or cross-coupling Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f]triazine-6-carboxylate

Detailed Research Findings and Notes

  • Regio- and Diastereoselectivity: Studies have demonstrated that the cyclization and subsequent substitution steps proceed with high regioselectivity, favoring the formation of the desired pyrrolo[2,1-f]triazine isomer.
  • Reaction Conditions: The use of polar aprotic solvents such as DMF and controlled heating (often between 80–150°C) is critical for efficient cyclization.
  • Reagent Specificity: The choice of N-amination reagent affects yield and purity; O-(mesitylenesulfonyl)hydroxylamine is preferred for its stability and selectivity.
  • Purification: The final compound is typically purified by chromatographic methods or recrystallization to ensure high purity for biological testing.

Comparative Analysis of Preparation Methods

Method Aspect N-Amination with O-(diphenylphosphinyl)hydroxylamine N-Amination with O-(mesitylenesulfonyl)hydroxylamine Hydroxylamine-O-sulfonic acid Method
Stability of Reagent Moderate High Moderate
Selectivity High Very High Moderate
Reaction Conditions Mild to moderate heating Mild heating Often requires acidic/basic conditions
Yield Good Excellent Moderate
Suitability for Scale-up Good Excellent Limited

Chemical Reactions Analysis

Chemical Reactivity

The compound's reactivity is driven by its functional groups:

  • Ethyl ester group : Hydrolyzes under basic conditions to form carboxylic acids, enabling further derivatization.

  • Triazine core : Participates in π–π stacking and hydrogen bonding, influencing its interactions with biological targets .

  • Pyridin-4-ylamino group : Serves as a leaving group or nucleophile in substitution reactions.

Key Reaction Mechanisms

  • Nucleophilic substitution : The pyridin-4-ylamino group can be replaced by other amines or alcohols under mild conditions.

  • Cyclization : The triazine ring can undergo further cyclization with aldehydes or ketones to form fused heterocycles .

Reaction Type Reagent Product Citation
HydrolysisNaOH, MeOHPyrrolo-triazine carboxylic acid
SubstitutionNH2CH2CH2NH2, HATUEthyl 4-(ethylenediamino)pyrrolo-triazine-6-carboxylate
CyclizationBenzaldehyde, HClDibenzo-pyrrolo-triazine

Structural Comparisons

The compound shares structural motifs with other pyrrolo-triazine derivatives, differing in substituents and reactivity:

Compound Structure Unique Features Citation
Methyl 5-methyl-4-oxo-pyrrolo-triazineMethyl ester, oxo groupReduced ester hydrolysis rate
N-Ethyl-4-(pyridin-4-ylamino)pyrrolo-triazineEthyl amine substituentEnhanced solubility in polar solvents
Ethyl 2,4-dichloropyrrolo-triazine-5-carboxylateChlorine atoms at positions 2 and 4Increased nucleophilic reactivity

Analytical Characterization

Key methods for confirming identity and purity include:

  • NMR spectroscopy : Detects aromatic protons and ester groups.

  • Mass spectrometry : Confirms molecular weight (283.29 g/mol) .

  • X-ray crystallography : Reveals bond angles and π–π stacking interactions .

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is its potential as an anticancer agent. Studies have indicated that compounds with similar structures can act as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in various cancers. For instance, research has shown that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant inhibitory effects on IGF-1R kinase activity, leading to reduced proliferation of cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development in the treatment of infections .

Bioassays

Bioassays have been conducted to assess the biological activity of this compound in vitro. Results from these studies indicate promising activity against various cancer cell lines, highlighting its potential as a lead compound for further development .

Material Science Applications

In addition to its biological applications, this compound may also find applications in material science due to its unique structural properties. Its ability to form stable complexes with metal ions could be explored for developing novel materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and preventing the phosphorylation of target proteins .

Comparison with Similar Compounds

Key Observations :

  • The 4-(pyridin-4-ylamino) group in the target compound may balance reactivity and polarity compared to chloro (electron-withdrawing) or methoxyphenylamino (bulky, electron-donating) groups.
  • The ethyl carboxylate at position 6 is conserved across many analogs, suggesting its role as a synthetic handle or solubility enhancer.

This compound

Core Formation: Cyclization of aminopyrrole intermediates (e.g., via N-amination and thermal cyclization, as in ).

Substituent Introduction : Nucleophilic displacement of a chloro group at position 4 (e.g., using pyridin-4-ylamine under basic conditions).

Comparison with Analogues:

  • Chloro Derivatives : Synthesized via POCl3-mediated deoxidation of bicyclic intermediates .
  • 4-Oxo Derivatives : Generated through ketone formation during cyclization or oxidation steps .
  • Amino-Substituted Derivatives: Achieved via Buchwald-Hartwig coupling or SNAr reactions .

Target Compound Insights :

  • The pyridin-4-ylamino group may confer kinase inhibitory properties akin to methoxyphenylamino analogs, though activity depends on substituent orientation and electronic effects.
  • Lack of bulky groups (e.g., indolyloxy) could enhance solubility but reduce target specificity.

Commercial Availability and Purity

Compound Purity Vendor Price (USD) References
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate >95% Matrix Scientific $1,428 (500 mg)
Ethyl 5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 95% 韶远试剂 (SY029966) Not listed

Biological Activity

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique chemical structure. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5O2C_{14}H_{13}N_{5}O_{2}, with a molecular weight of 297.31 g/mol. The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps include:

  • Formation of the Pyrrolo[2,1-f][1,2,4]triazine nucleus : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the pyridin-4-ylamino group occurs via nucleophilic substitution.
  • Esterification : The final step involves the formation of the ethyl ester group at the carboxylic acid position.

Biological Activity

This compound has been studied for various biological activities:

Antiviral Activity

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit potent antiviral properties. For example:

  • Inhibition of Neuraminidase : Studies have shown that certain derivatives can inhibit neuraminidase activity in influenza virus strains (IC50 values around 504 µg/mL) with a selectivity index of 188 .

Anticancer Activity

The compound has demonstrated potential as a kinase inhibitor:

  • Kinase Inhibition : The pyrrolo[2,1-f][1,2,4]triazine nucleus has been identified as a novel template for inhibiting tyrosine kinases such as EGFR and VEGFR-2. Substituents at specific positions (e.g., positions 5 and 6) enhance its inhibitory activity against cancer cell proliferation .

Study on Antiviral Efficacy

In a recent study focusing on the antiviral efficacy of pyrrolo[2,1-f][1,2,4]triazines:

  • Methodology : The study employed in vitro assays to evaluate cytotoxicity and antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1).
  • Results : Compounds showed low cytotoxicity with high selectivity indices indicating their potential as therapeutic agents against viral infections .

Study on Anticancer Properties

Another investigation assessed the anticancer properties of Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine derivatives:

  • Methodology : The study utilized cellular assays to measure the effects on human colon tumor cell lines.
  • Findings : Several derivatives exhibited significant inhibition of cellular proliferation and induced apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructureUnique FeaturesBiological Activity
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylateStructureContains a methyl group instead of ethylNotable antiviral activity
N-Ethyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazineStructureDifferent substituents on aminePotential kinase inhibitor
5-Methyl-4-phenoxy-pyrrolo[2,1-f][1,2,4]triazineStructurePhenoxy group introduces different electronic propertiesVaries in reactivity and activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare pyrrolo[2,1-f][1,2,4]triazine derivatives, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting from precursors like 2-amino-2-cyanoacetamide and ethyl 2-acetyl-3-(dimethylamino)acrylate. Key steps include ammoniation, Dimroth rearrangement, and acylation. For example, heating intermediates in DMF at 165°C facilitates bicyclic compound formation, while POCl3 is used for deoxidation to introduce chlorine substituents (yields >85%) . Optimization strategies include solvent selection (e.g., DMF for high-temperature stability) and reagent stoichiometry adjustments.

Q. How are pyrrolo[2,1-f][1,2,4]triazine derivatives characterized structurally, and what analytical techniques are critical for confirming regioselectivity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. X-ray crystallography is used to confirm regioselectivity in cyclization steps. For example, in , the antiproliferative compound 7c was validated via ¹H NMR (δ 8.21 ppm for pyridinyl protons) and HRMS (m/z 407.12 [M+H]⁺).

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antiproliferative activity of pyrrolo[2,1-f][1,2,4]triazine derivatives against EGFR-overexpressing tumor cells?

  • Methodological Answer : Substitutions at the C-4 and C-6 positions significantly enhance activity. For instance:

  • C-4 : 3-Ethynylphenylamino or 3-chloro-4-(3-fluorobenzyloxy)phenylamino groups improve EGFR binding (IC₅₀ = 20.05–23.87 μM in A431 cells) .
  • C-6 : Carboxylic acid or ester groups enhance solubility and cellular uptake .
    SAR studies in used MTT assays to correlate substituent size/polarity with inhibitory potency.

Q. How do substitutions at the C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine influence selectivity for kinase targets like ALK or JAK2?

  • Methodological Answer : Bulky substituents at C-2 (e.g., pyrazole) improve ALK selectivity by occupying hydrophobic pockets, while smaller groups at C-7 (e.g., methyl) reduce off-target effects. For JAK2 inhibitors, C-7 modifications (e.g., compound 29 in ) increase isoform specificity via steric hindrance. Kinase profiling assays (e.g., ATPase activity) and molecular docking are critical for validating selectivity .

Q. What scalable synthesis methods exist for pyrrolo[2,1-f][1,2,4]triazine intermediates, and how do continuous-flow systems improve efficiency?

  • Methodological Answer : Continuous-flow systems enable high-throughput synthesis of key intermediates like pyrrolo[2,1-f][1,2,4]triazin-4-amine. demonstrated N-amination with O-(diphenylphosphinyl)hydroxylamine (DPPH) under flow conditions, achieving >90% yield and reduced reaction time (2 h vs. 12 h batch). Process parameters (flow rate, temperature) are optimized via real-time HPLC monitoring.

Contradiction Analysis

  • Synthetic Routes : uses POCl3 for deoxidation, while employs TBAF for deprotection. This discrepancy highlights context-dependent reagent selection (e.g., POCl3 for chlorination vs. TBAF for silyl ether removal). Researchers must tailor conditions based on functional group compatibility .

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